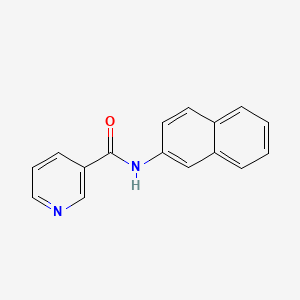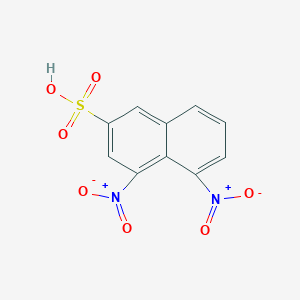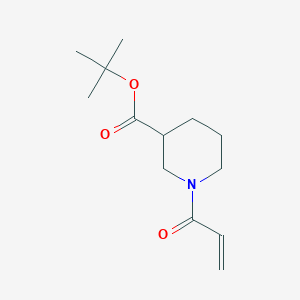
N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a thiophene group and a morpholine group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Morpholine is a common motif in organic chemistry and is part of many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and morpholine rings would impart certain chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene and morpholine groups. For example, thiophene rings can undergo electrophilic aromatic substitution reactions . Morpholine rings can participate in a variety of reactions, including those involving their nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase its lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Copper-Catalyzed Coupling Reactions
N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives are utilized in copper-catalyzed coupling reactions. Specifically, a catalyst system incorporating Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be effective for Goldberg amidation with (hetero)aryl chlorides, expanding the scope of Cu-catalyzed reactions towards functionalized (hetero)aryl chlorides and various aromatic and aliphatic primary amides with good to excellent yields (De, Yin, & Ma, 2017).
Anti-Inflammatory and Anticancer Activities
Derivatives of this compound, specifically designed for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, have been synthesized and evaluated. For instance, certain derivatives demonstrated significant efficacy against both examined microbes and cancer cells, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).
DNA Binding and Antimicrobial Activities
N-phenylmorpholine derivatives linked with thiazole or formazan moieties have shown intercalation binding mode with SS-DNA, indicating their potential as antimicrobial and anti-cancer agents. These derivatives exhibit remarkable efficacy against both microbes and cancer cells, highlighting the diversity in the biological applications of these compounds (Farghaly et al., 2020).
Corrosion Inhibition
Derivatives like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline have been investigated for their role as efficient corrosion inhibitors for mild steel in acidic solutions. The compound's adsorption on mild steel surface follows Langmuir’s isotherm, demonstrating its application in materials science and engineering (Daoud et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(19(24)21-13-16-7-4-12-26-16)20-8-9-22-10-11-25-17(14-22)15-5-2-1-3-6-15/h1-7,12,17H,8-11,13-14H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZCJRJBSHAHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2828935.png)

![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)

![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2828942.png)
![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2828944.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2828948.png)
![9-(4-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828949.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)

![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828957.png)